molecular formula C8H11N3O B13297337 3-(Aminomethyl)-N'-hydroxybenzene-1-carboximidamide

3-(Aminomethyl)-N'-hydroxybenzene-1-carboximidamide

Cat. No.: B13297337
M. Wt: 165.19 g/mol
InChI Key: SQWXJKITVAQJFX-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-N’-hydroxybenzene-1-carboximidamide is an organic compound with significant potential in various scientific fields. This compound is characterized by the presence of an aminomethyl group, a hydroxy group, and a carboximidamide group attached to a benzene ring. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-N’-hydroxybenzene-1-carboximidamide typically involves the reaction of benzene-1-carboximidamide with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: Benzene-1-carboximidamide, formaldehyde, and ammonia.

    Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature of around 60-80°C.

    Procedure: Benzene-1-carboximidamide is dissolved in water, and formaldehyde is added dropwise with constant stirring. Ammonia is then introduced into the reaction mixture, and the temperature is maintained for several hours to complete the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production. Additionally, the reaction conditions are carefully monitored to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-N’-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conducted in acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are carried out under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted benzene derivatives with new functional groups.

Scientific Research Applications

3-(Aminomethyl)-N’-hydroxybenzene-1-carboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe. It can interact with various biomolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its therapeutic potential. Its derivatives are being studied for their antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-N’-hydroxybenzene-1-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, it can modulate signaling pathways by binding to specific receptors, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)phenylboronic acid hydrochloride: A boronic acid derivative with similar aminomethyl functionality.

    S-pregabalin: A structural analog of gamma-aminobutyric acid (GABA) with an aminomethyl group.

    3-(Bromoacetyl)coumarins: Compounds with a bromoacetyl group attached to a coumarin ring, exhibiting similar reactivity patterns.

Uniqueness

3-(Aminomethyl)-N’-hydroxybenzene-1-carboximidamide stands out due to its unique combination of functional groups, which allows it to participate in a diverse range of chemical reactions. Its ability to form stable complexes with biomolecules and its potential therapeutic applications make it a compound of significant interest in various fields of research.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

3-(aminomethyl)-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C8H11N3O/c9-5-6-2-1-3-7(4-6)8(10)11-12/h1-4,12H,5,9H2,(H2,10,11)

InChI Key

SQWXJKITVAQJFX-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)/C(=N/O)/N)CN

Canonical SMILES

C1=CC(=CC(=C1)C(=NO)N)CN

Origin of Product

United States

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